3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide
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Overview
Description
3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide is a chemical compound with the molecular formula C21H16FNO2 and a molecular weight of 333.36 g/mol . This compound is characterized by the presence of a fluorine atom, a phenylacetyl group, and a benzamide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-(phenylacetyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenylacetyl group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by either inhibiting or activating them, leading to various biological effects .
Comparison with Similar Compounds
3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide can be compared with other similar compounds, such as:
3-chloro-N-[2-(phenylacetyl)phenyl]benzamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
3-bromo-N-[2-(phenylacetyl)phenyl]benzamide: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
3-iodo-N-[2-(phenylacetyl)phenyl]benzamide: The iodine atom can significantly alter the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H16FNO2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-fluoro-N-[2-(2-phenylacetyl)phenyl]benzamide |
InChI |
InChI=1S/C21H16FNO2/c22-17-10-6-9-16(14-17)21(25)23-19-12-5-4-11-18(19)20(24)13-15-7-2-1-3-8-15/h1-12,14H,13H2,(H,23,25) |
InChI Key |
OIANSOGDHGKOAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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